1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C9H12N4S |
|---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H12N4S/c1-7(9-10-3-4-14-9)12-8-5-11-13(2)6-8/h3-7,12H,1-2H3 |
InChI Key |
FRECWROPMQNABS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrazole Core
Approach:
The pyrazole nucleus can be synthesized via cyclization of hydrazines with β-dicarbonyl compounds or α,β-unsaturated ketones, which are common precursors.
- Hydrazine Condensation:
Reacting a suitable β-dicarbonyl compound (e.g., 3-methyl-1-phenyl-2-pyrazoline precursor) with hydrazine hydrate under reflux conditions facilitates cyclization to form the pyrazole ring.- Example: 1,3-dicarbonyl compounds like acetylacetone derivatives can be reacted with hydrazine to yield substituted pyrazoles.
- Alternative Route:
Condensation of 1,3-dicarbonyl compounds with hydrazines bearing the desired substituents (e.g., methylated hydrazine) at elevated temperatures, followed by purification, yields the pyrazole with the methyl substituent at the N-1 position.
N-Methylation of the Pyrazole
- The free pyrazole can be methylated using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃) in acetone or DMF solvent.
- Reaction Conditions:
- Solvent: DMF or acetone
- Base: K₂CO₃ or sodium hydride (NaH)
- Temperature: Room temperature to 60°C
- Outcome:
This step introduces the methyl group at the N-1 position, yielding N-methylpyrazole derivative.
Synthesis of the 1-(1,3-Thiazol-2-yl)ethyl Fragment
Approach:
The thiazole ring can be synthesized via Hantzsch-type cyclization or by reacting α-halo ketones with thiourea derivatives.
- Preparation of Thiazole Ring:
- React 2-aminothiazole with α-halo ketones (e.g., chloroacetone) under reflux in acetic acid or ethanol to form the 2-alkylthiazole.
- Alternatively, cyclization of thioamides with α-haloketones can produce the thiazole ring.
- Introduction of the Ethyl Chain:
- Alkylation of 2-aminothiazole with ethyl halides (e.g., ethyl bromide) under basic conditions introduces the ethyl substituent at the 2-position, forming 1-(1,3-thiazol-2-yl)ethyl derivatives.
Coupling of Pyrazole and Thiazole Units
- Nucleophilic Substitution or Cross-Coupling:
- The N-methylpyrazole derivative with a suitable leaving group (e.g., halogen at the 4-position) can be coupled with the thiazole derivative bearing a nucleophilic site.
- Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) can facilitate the formation of the C–N bond linking the two heterocycles.
- Alternative:
- A direct nucleophilic substitution where the thiazole derivative acts as an electrophile, reacting with the pyrazole derivative under basic conditions.
In-Depth Research Findings and Data Tables
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Pyrazole ring synthesis | Hydrazine hydrate + β-dicarbonyl | Reflux | ~70-80% | Cyclization to form pyrazole core |
| N-methylation | CH₃I + K₂CO₃ | Room temp to 60°C | ~85% | Selective methylation at nitrogen |
| Thiazole ring formation | Thioamide + α-haloketone | Reflux in ethanol | ~60-75% | Cyclization to form thiazole |
| Ethyl chain introduction | Ethyl bromide + base | Reflux | ~65-70% | Alkylation at 2-position |
| Coupling step | Cross-coupling (e.g., Pd catalysis) | Reflux | Variable | Formation of C–N linkage |
Notes on Optimization and Challenges
Selectivity:
Methylation and alkylation steps require careful control to prevent over-alkylation or side reactions.Purity:
Spectroscopic techniques such as NMR (¹H, ¹³C), IR, and MS are essential for confirming the structure at each stage.Yield Improvement: Use of microwave-assisted synthesis or phase-transfer catalysis can enhance yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings .
Scientific Research Applications
1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: It is explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: The compound is used in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Functional Group Impact
- Thiazole vs. Pyridine : Thiazole’s sulfur atom enhances electronegativity and hydrogen-bond acceptor capacity compared to pyridine’s nitrogen .
- Core Heterocycle : Pyrazole (aromatic) vs. piperidine (aliphatic) alters solubility and target interactions. Piperidine derivatives may exhibit higher basicity (pKa ~10–11) than pyrazoles (pKa ~2–4) .
Biological Activity
1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine is a compound that combines the pyrazole and thiazole moieties, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The molecular formula of 1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine is , with a molecular weight of approximately 212.28 g/mol. The structure features a pyrazole ring substituted with a methyl group and an ethyl group linked to a thiazole ring, which enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.28 g/mol |
| Key Functional Groups | Pyrazole, Thiazole |
Antitumor Activity
Research indicates that compounds containing both pyrazole and thiazole rings exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiazole ring enhances cytotoxicity against various cancer cell lines.
Case Study:
In a recent study on thiazole-containing compounds, several derivatives were tested against human cancer cell lines such as HT-29 and Jurkat cells. Compounds with electron-donating groups on the phenyl ring exhibited improved activity compared to those without such modifications .
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. The incorporation of a thiazole moiety in certain compounds has been linked to enhanced efficacy in preventing seizures. For example, a specific thiazole derivative demonstrated significant anticonvulsant effects in animal models, suggesting that modifications in the thiazole structure can yield potent anticonvulsant agents .
The biological activity of 1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine is thought to be mediated through its interaction with various biological targets. Binding affinity studies indicate that this compound may interact with enzymes involved in cellular signaling pathways, leading to altered cellular responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine, a comparison with structurally similar compounds is essential.
| Compound Name | Key Features |
|---|---|
| 1-Methyl-N-[1-(4-methylthiazol-2-yl)ethyl]-1H-pyrazol-4-amine | Methyl substitution may alter biological activity |
| 4-Bromo-1-methyl-N-[5-methylthiazolyl]pyrazole derivatives | Bromine presence affects solubility and reactivity |
| 1-Ethyl-N-[5-methylthiazolyl]pyrazole derivatives | Variations in thiazole substitutions impact efficacy |
Q & A
Q. Intermediate Research Focus
- In Vitro Assays : Enzymatic inhibition studies (e.g., kinase assays) use fluorescence-based readouts. Dose-response curves (IC) are generated with triplicate measurements to ensure reproducibility .
- Cell-Based Assays : Cytotoxicity is assessed via MTT assays, with controls for solvent effects (e.g., DMSO ≤0.1%) .
Mitigating False Positives : - Counter-Screens : Compounds are tested against unrelated targets to rule out nonspecific binding.
- Chelation Checks : Metal ion contamination is minimized using EDTA-containing buffers .
How can researchers resolve contradictions in biological activity data across studies involving this compound?
Advanced Research Focus
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic isoforms. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .
- Compound Stability : Degradation under storage (e.g., light or humidity) alters activity. Stability studies via HPLC at intervals are recommended .
- Pharmacokinetic Factors : Differences in membrane permeability (logP) or metabolic clearance across models. Use parallel artificial membrane permeability assays (PAMPA) to clarify discrepancies .
What computational strategies predict the binding affinity of this compound with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Tools like AutoDock Vina simulate binding poses with targets (e.g., kinases). The thiazole ring’s electron-rich structure often engages in π-π interactions with aromatic residues .
- Molecular Dynamics (MD) : Simulations (100 ns+) assess binding stability, focusing on hydrogen bonds between the pyrazole’s NH and catalytic lysine residues .
- Free Energy Perturbation (FEP) : Quantifies energy changes upon substituent modification (e.g., methyl vs. ethyl groups) to guide SAR .
How do structural modifications (e.g., thiazole vs. pyridine substituents) impact the compound's physicochemical properties?
Q. Intermediate Research Focus
- Lipophilicity : Replacing thiazole with pyridine increases logP by ~0.5 units, altering membrane permeability.
- Solubility : Thiazole’s sulfur atom enhances aqueous solubility via polar interactions compared to pyridine derivatives .
- Bioactivity : Thiazole’s heteroatoms improve hydrogen-bonding capacity, critical for target engagement in kinase inhibition .
What analytical data interpretation challenges arise when characterizing this compound?
Q. Advanced Research Focus
- NMR Signal Overlap : Similar chemical shifts for methyl and ethyl groups complicate assignments. Use 2D NMR (e.g., HSQC) to resolve ambiguities .
- Mass Spectra Fragmentation : Isomeric byproducts (e.g., regioisomers) produce identical molecular ions. Tandem MS (MS/MS) distinguishes fragmentation pathways .
- Purity Thresholds : Trace solvents (e.g., DMF) may co-elute in HPLC. Gradient elution protocols with low-UV wavelengths (210 nm) improve detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
